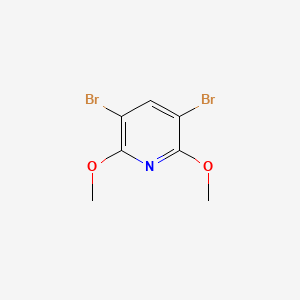

3,5-Dibromo-2,6-dimethoxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

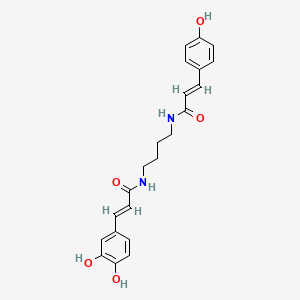

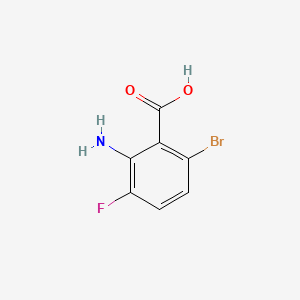

3,5-Dibromo-2,6-dimethoxypyridine is a chemical compound with the molecular formula C7H7Br2NO2 . It has an average mass of 296.944 Da and a monoisotopic mass of 294.884338 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 7 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 260.7±35.0 °C at 760 mmHg, and a flash point of 111.5±25.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications

Spectroscopic Studies and Molecular Analysis : Xavier and Gobinath (2012) conducted a detailed investigation of the molecular vibrations of 3,5-Dibromo-2,6-dimethoxypyridine (DBDMP), employing Fourier transform infrared (FT-IR) and FT-Raman spectroscopies. They provided theoretical information on the optimized geometry, vibrational frequencies, and thermodynamic properties like entropy, heat capacity, and zero point energy of the molecule. The study also included HOMO-LUMO energy gap calculations and analysis of intramolecular contacts using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) techniques (Xavier & Gobinath, 2012).

Structural Characterization : Pugh (2006) provided structural insights into 2,6-Dibromo-3,5-dimethylpyridine, a closely related compound to this compound, highlighting its crystallization properties and solid-state arrangement. This research aids in understanding the physical characteristics and potential applications of similar dibromo-dimethoxypyridine compounds (Pugh, 2006).

Reactivity and Substitution Mechanism : Johnson, Katritzky, and Viney (1967) explored the mechanism of electrophilic substitution in pyridines, including 3,5-dimethoxypyridine. They proposed rules for the nitration of substituted pyridines, which is fundamental for understanding the reactivity of this compound in synthetic applications (Johnson, Katritzky, & Viney, 1967).

Synthetic Applications in Forensic Science : Błachut, Czarnocki, and Wojtasiewicz (2006) described the use of 3,5-Dibromo-2,6-dimethylpyridine, a variant of the compound , in synthesizing 3,5-diarylsubstituted 2,4- and 2,6-dimethylpyridines of high forensic importance. This showcases the compound's role in synthesizing structurally complex and forensically relevant molecules (Błachut, Czarnocki, & Wojtasiewicz, 2006).

Electrochemical Reduction Studies : Mubarak and Peters (1997) investigated the electrochemical reduction of mono- and dihalopyridines, including compounds similar to this compound. Their study provides valuable information on the electrochemical behavior of such compounds, which is crucial for applications in electrochemical synthesis and analysis (Mubarak & Peters, 1997).

Ligand in Metal Complexes for Biological Studies : Gómez‐Ruiz et al. (2011) explored the use of a similar compound, 2,6-dimethoxypyridine-3-carboxylic acid, in forming metal complexes with titanium(IV), tin(IV), and gallium(III). These complexes were tested for cytotoxicity against various cancer cell lines, indicating potential biomedical applications (Gómez‐Ruiz et al., 2011).

Safety and Hazards

properties

IUPAC Name |

3,5-dibromo-2,6-dimethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWUBNSHUMRETN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654774 |

Source

|

| Record name | 3,5-Dibromo-2,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16727-44-9 |

Source

|

| Record name | 3,5-Dibromo-2,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)